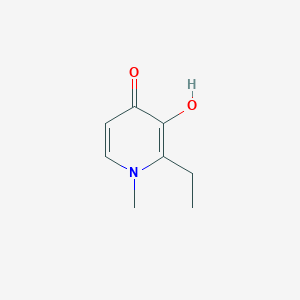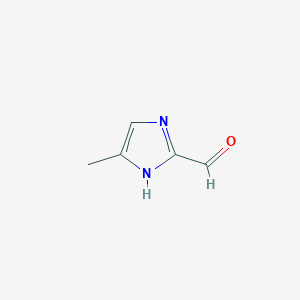
Serazapine
概要
説明
セラザピンは、開発コード名CGS-15040Aとしても知られており、セロトニン5-HT2受容体拮抗薬です。1990年代には、汎用性不安障害の潜在的な治療法として研究されていました。 臨床試験では、セラザピンは10~40ミリグラムの用量で耐容性が良好であり、プラセボよりも不安症状の軽減に優れていることが判明しました .
準備方法
セラザピンの合成経路は、ベンゾ-ピラジノ-ジアゼピノ-インドール骨格を含むコア構造の調製から始まり、いくつかのステップを必要とします。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います。
化学反応の分析
セラザピンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤によって促進できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、しばしば求核剤または求電子剤を使用して、セラザピン分子の特定の官能基を置換します。
これらの反応で使用される一般的な試薬や条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応収率を最適化する特定の温度や圧力条件が含まれます。 これらの反応から生成される主要な生成物は、標的となる特定の官能基によって異なります .
科学的研究の応用
セラザピンは、以下を含むさまざまな科学研究において研究されています。
化学: セロトニン受容体拮抗薬として、神経伝達物質相互作用と受容体結合に関する研究に使用されます。
生物学: 不安障害とセロトニンの気分調節における役割に関する研究に使用されています。
医学: 臨床開発は中止されましたが、セラザピンは不安症状の軽減に有望な効果を示しており、精神薬理学の研究対象となっています。
作用機序
セラザピンは、セロトニン5-HT2受容体を拮抗することによって効果を発揮します。この作用は、これらの受容体におけるセロトニン活性を低下させることにつながり、これが不安解消効果に寄与すると考えられています。 含まれる分子標的は、中枢神経系のセロトニン受容体であり、影響を受ける経路はセロトニンシグナル伝達と神経伝達に関連するものです .
類似化合物との比較
セラザピンは、以下のような他のセロトニン受容体拮抗薬に似ています。
ミルタザピン: セロトニン受容体にも作用しますが、化学構造が異なり、ノルアドレナリン受容体にも追加的な効果をもたらす、別の四環系抗うつ薬です。
トラゾドン: セロトニン受容体拮抗作用を持つ抗うつ薬ですが、ヒスタミン受容体への作用により、鎮静効果も持っています。
ネファゾドン: セロトニン受容体拮抗作用は類似していますが、化学構造が異なり、ノルエピネフリン受容体にも追加的な効果をもたらします。
セラザピンの独自性は、他の神経伝達物質系に有意な影響を与えることなく、セロトニン5-HT2受容体に特異的に作用することであり、より標的を絞った不安解消薬となっています .
特性
IUPAC Name |
methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGUWABWNUSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869592 | |
| Record name | Serazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115313-22-9 | |
| Record name | Serazapine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B37846.png)










